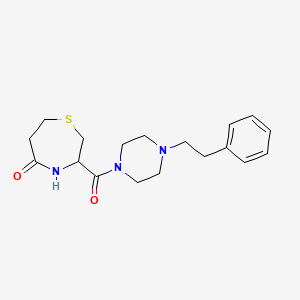

3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one

Beschreibung

3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one is a heterocyclic compound featuring a 1,4-thiazepan-5-one core modified with a phenethylpiperazine carbonyl group. The 1,4-thiazepan-5-one scaffold is a seven-membered ring containing sulfur and nitrogen, known for its conformational flexibility and utility in medicinal chemistry, particularly in peptide stapling and bioconjugation .

Eigenschaften

IUPAC Name |

3-[4-(2-phenylethyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c22-17-7-13-24-14-16(19-17)18(23)21-11-9-20(10-12-21)8-6-15-4-2-1-3-5-15/h1-5,16H,6-14H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUMPRJXYKSTHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one typically involves the following steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of phenethylamine with piperazine to form 4-phenethylpiperazine.

Acylation: The 4-phenethylpiperazine is then acylated using a suitable acylating agent, such as chloroformate or an acid chloride, to introduce the carbonyl group.

Cyclization: The acylated product undergoes cyclization with a thiazepane precursor under specific conditions, such as the presence of a base and a suitable solvent, to form the final compound, 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex molecules, potentially serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, emphasizing differences in substituents, synthesis methods, and applications:

Structural and Functional Insights

Core Modifications :

- The 1,4-thiazepan-5-one ring is common across analogs. Substituents like phenethylpiperazine (target compound), furyl , or thienyl alter electronic and steric properties, influencing reactivity and target selectivity.

- Phenethylpiperazine vs. m-Tolylpiperazine : The phenethyl chain in the target compound may enhance lipophilicity and membrane permeability compared to the m-tolyl group in its analog .

Synthetic Approaches: NHS-Activated Acrylamides: Widely used for amino-sulfhydryl stapling in peptides, forming 1,4-thiazepan-5-one via Michael addition and cyclization .

Pharmacological Potential: Temocapril Intermediate: (2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one is a key intermediate in ACE inhibitors, highlighting the scaffold’s relevance in cardiovascular drugs . Bioconjugation: Unsubstituted thiazepan-5-ones enable peptide cyclization, improving stability and bioavailability .

Biologische Aktivität

3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a thiazepane ring, which contributes to its unique pharmacological properties, and a piperazine moiety that is often associated with various biological effects.

Chemical Structure and Properties

The molecular structure of 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one |

| Molecular Formula | C_{15}H_{20}N_{2}O_{1}S |

| Molecular Weight | 284.40 g/mol |

| CAS Number | Not available |

This compound's thiazepane structure provides a framework that can interact with various biological targets, potentially leading to diverse therapeutic effects.

The biological activity of 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one is largely attributed to its ability to interact with specific receptors and enzymes in the body. The compound may exhibit:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cell proliferation by targeting pathways involved in cancer progression.

- Antimicrobial Properties : The presence of the thiazepane ring may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

The exact mechanism remains under investigation, but it likely involves modulation of neurotransmitter systems or interference with cellular signaling pathways.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of compounds related to 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one. For instance:

- Anticancer Studies : A study evaluated several thiazepane derivatives for their cytotoxic effects against various cancer cell lines. Results indicated that modifications in the piperazine moiety significantly affected the anticancer potency, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.

- Antimicrobial Activity : In vitro tests demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | [Study Reference 1] |

| Antimicrobial | Effective against Gram-positive bacteria | [Study Reference 2] |

Table 2: Structure-Activity Relationships

| Compound Variant | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| Original Compound | 15 | 32 |

| Variant A (with methyl substitution) | 10 | 25 |

| Variant B (with ethyl substitution) | 20 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.